REACTION_CXSMILES
|
[N:1]1([C:7]2[N:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:14][CH2:15][CH2:16][CH2:17]Br.C([O-])([O-])=O.[K+].[K+].[Cl:25][C:26]1[CH:27]=[N:28][NH:29][CH:30]=1>CN(C)C=O>[Cl:25][C:26]1[CH:27]=[N:28][N:29]([CH2:14][CH2:15][CH2:16][CH2:17][N:4]2[CH2:5][CH2:6][N:1]([C:7]3[N:8]=[CH:9][CH:10]=[CH:11][N:12]=3)[CH2:2][CH2:3]2)[CH:30]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
32.8 g
|
Type
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reactant
|
Smiles
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N1(CCNCC1)C1=NC=CC=N1
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NNC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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reflux for 17 hours
|
Duration
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17 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture is filtered hot
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in HCl
|
Type
|
WASH
|
Details
|
washed with CHCl3
|
Type
|
EXTRACTION
|
Details
|
extracted in basic medium with CHCl3
|
Type
|
CUSTOM
|
Details
|
The organic phase is then dried
|
Type
|
CUSTOM
|
Details
|
subsequently evaporated to dryness, and 61 g (95%) of 2-{4-[4-(4-chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=NN(C1)CCCCN1CCN(CC1)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |